3'-Chloro-5'-(trifluoromethoxy)acetophenone
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Overview
Description
3’-Chloro-5’-(trifluoromethoxy)acetophenone is a meta-substituted acetophenone . It is a compound with the molecular formula C9H6ClF3O2 .
Molecular Structure Analysis
The molecular structure of 3’-Chloro-5’-(trifluoromethoxy)acetophenone can be represented by the InChI code: 1S/C9H6ClF3O2/c1-5(14)6-2-7(10)4-8(3-6)15-9(11,12)13/h2-4H,1H3 . The compound has a molecular weight of 238.59 g/mol .Physical And Chemical Properties Analysis
3’-Chloro-5’-(trifluoromethoxy)acetophenone is a liquid at ambient temperature . It has a molecular weight of 238.59 g/mol . The compound has a topological polar surface area of 26.3 Ų .Scientific Research Applications
Corrosion Inhibition
3'-Chloro-5'-(trifluoromethoxy)acetophenone-related compounds, such as triazole derivatives, have been explored for their corrosion inhibition properties. Studies show that these derivatives are effective in preventing mild steel corrosion in acidic environments. The inhibition efficiency was confirmed through various methods including weight loss measurements, electrochemical tests, and scanning electron microscopy (SEM) (Li et al., 2008), (Li et al., 2007).
Inorganic Analysis
2,4-hydroxy-5-chloro-acetophenone, a related compound, has been identified as a sensitive colorimetric reagent for detecting iron(III) and uranyl(II) ions. This discovery is significant in the field of inorganic analysis (Banerji & Dey, 1958).
Organic Synthesis
In organic synthesis, derivatives of 3'-Chloro-5'-(trifluoromethoxy)acetophenone have been utilized in various reactions. For instance, the compound has been employed in the asymmetric hydrogenation of N-aryl imines, yielding high enantioselectivities (Mršić et al., 2009). Additionally, the compound has been used in Claisen condensation reactions to synthesize 2-(trifluoroacetyl)chromones and other derivatives (Irgashev et al., 2009).
Materials Science
In materials science, 3'-Chloro-5'-(trifluoromethoxy)acetophenone has been instrumental in the development of novel fluorine-containing polyimides. These polyimides exhibit good solubility, thermal stability, and mechanical properties, making them useful in various applications (Yin et al., 2005).
Biocatalysis
In the field of biocatalysis, a novel bacterial strain was discovered that uses a derivative of 3'-Chloro-5'-(trifluoromethoxy)acetophenone for asymmetric reduction, producing high enantiometric excess values. This discovery opens new possibilities in chiral synthesis and biocatalytic applications (Wang et al., 2011).
Safety And Hazards
3’-Chloro-5’-(trifluoromethoxy)acetophenone is classified under the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition, and use only non-sparking tools .
properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethoxy)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-5(14)6-2-7(10)4-8(3-6)15-9(11,12)13/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZQMRMVMMKCGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Cl)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590673 |
Source
|
Record name | 1-[3-Chloro-5-(trifluoromethoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-5'-(trifluoromethoxy)acetophenone | |
CAS RN |
886503-42-0 |
Source
|
Record name | 1-[3-Chloro-5-(trifluoromethoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-Chloro-5'-(trifluoromethoxy)acetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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